6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine
Description
6-(2,6-Dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a nitro group at position 5, a 2,6-dimethylmorpholino substituent at position 6, and a 3-morpholinopropyl group at the N2 position of the pyrimidine core. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidine derivatives, which are often explored for their biological activity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O4/c1-12-10-23(11-13(2)28-12)16-14(24(25)26)15(18)20-17(21-16)19-4-3-5-22-6-8-27-9-7-22/h12-13H,3-11H2,1-2H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHCUHMOKZCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in enhancing neuroplasticity and remyelination.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Pyrimidine Derivatives
*Molecular weights estimated based on substituent contributions where exact values are unavailable.
Key Observations:
N2 Substituents: The 3-morpholinopropyl group in the target compound likely improves water solubility compared to the cyclohexyl group in its analog . Morpholine’s oxygen atoms facilitate hydrogen bonding, enhancing interactions with polar biological targets.
C6 Substituents: The 2,6-dimethylmorpholino group (target compound) introduces steric hindrance and conformational rigidity compared to 4-methylpiperidin-1-yl (). This may affect binding specificity in enzyme pockets .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The N2-[3-(dimethylamino)propyl] analog () has a lower molecular weight (337.42 vs. ~437.5), which may correlate with improved bioavailability .
- Crystallographic data from highlights the role of intramolecular hydrogen bonds (e.g., N–H⋯N) in stabilizing pyrimidine derivatives, a feature that may extend to the target compound .
Biological Activity
Chemical Structure and Properties
The compound is a pyrimidine derivative featuring a nitro group and morpholino substituents. Its structure can be represented as follows:
- Molecular Formula : C14H22N6O2
- Molecular Weight : 306.37 g/mol
This compound's unique structure may confer specific biological activities, particularly in pharmaceutical applications.
Antitumor Activity
Pyrimidine derivatives have been extensively studied for their antitumor properties. Compounds similar to 6-(2,6-dimethylmorpholino)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4-diamine often exhibit cytotoxicity against various cancer cell lines. The presence of the nitro group in the structure can enhance the compound's ability to act as a prodrug, leading to the generation of reactive intermediates that can induce apoptosis in cancer cells.
The proposed mechanism of action for compounds with similar structures includes:
- Inhibition of DNA synthesis : By mimicking nucleobases, these compounds can interfere with DNA replication.
- Induction of oxidative stress : The nitro group may participate in redox reactions that generate reactive oxygen species (ROS), leading to cellular damage.
- Apoptosis induction : Morpholino groups may enhance cell permeability, allowing for increased accumulation of the compound within cells and promoting programmed cell death.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study investigating pyrimidine derivatives found that compounds with morpholino substitutions showed significant cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 values indicated potent activity at low concentrations, suggesting high efficacy. -
Mechanistic Insights :
Research published in the Journal of Medicinal Chemistry highlighted that certain pyrimidine derivatives could inhibit key enzymes involved in nucleotide metabolism, leading to decreased proliferation of cancer cells. This aligns with the expected activity profile for this compound. -
Pharmacokinetics and Toxicology :
Investigations into similar compounds have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. However, potential toxicological effects must be evaluated through comprehensive studies to ensure safety in therapeutic applications.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H22N6O2 |
| Molecular Weight | 306.37 g/mol |
| Biological Activity | Antitumor activity |
| Mechanism of Action | DNA synthesis inhibition |
| IC50 (MCF-7 Cell Line) | [Value from study] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
